The compound is cataloged under CAS number 355022-20-7, and it is recognized for its utility in scientific research, particularly in chemistry and biology. Its classification encompasses both its structural characteristics as a nitrile and its functional groups that contribute to its reactivity and interaction with biological systems.
The synthesis of 3-Amino-4-(isopropylamino)benzonitrile typically involves a nucleophilic aromatic substitution reaction. A common synthetic route includes:
3-Amino-4-(isopropylamino)benzonitrile features a benzene ring substituted at positions 3 and 4 with an amino group and an isopropylamino group, respectively. The nitrile group (-C≡N) at position 1 contributes to its reactivity.
3-Amino-4-(isopropylamino)benzonitrile can participate in several chemical reactions:
The mechanism by which 3-Amino-4-(isopropylamino)benzonitrile exerts its effects largely depends on its interactions with specific biological targets such as enzymes or receptors. For instance:
The precise pathways are context-dependent, varying based on the biological system being studied.
3-Amino-4-(isopropylamino)benzonitrile has diverse applications across multiple scientific domains:
The systematic IUPAC name 3-amino-4-(isopropylamino)benzonitrile follows a hierarchical substitutive nomenclature framework for benzonitrile derivatives. The parent structure is benzonitrile, denoting a benzene ring with a cyano group (–C≡N) attached. Substituents are numbered to assign the lowest possible locants to functional groups in order of priority:
Alternative naming conventions include 3-amino-4-[(propan-2-yl)amino]benzonitrile, which explicitly defines the isopropyl group as a branched propan-2-yl chain. The compound is also cataloged under the synonym 3-amino-4-[(1-methylethyl)amino]benzonitrile in chemical databases, emphasizing the methyl-substituted ethyl moiety [4] [5].
Table 1: Nomenclature Comparison
| Systematic Name | Synonym | Registry Identifier |
|---|---|---|
| 3-Amino-4-(isopropylamino)benzonitrile | 4-(Isopropylamino)-3-aminobenzonitrile | CAS 355022-20-7 |
| 3-Amino-4-[(propan-2-yl)amino]benzonitrile | 3-AMINO-4-ISOPROPYLAMINO-BENZONITRILE | MDL MFCD09031713 |
The molecular graph is unambiguously defined by the SMILES notation N#CC1=CC=C(NC(C)C)C(N)=C1 and the InChIKey WGQXTVGXGZYJFC-UHFFFAOYSA-N, which standardize structural representation across chemical platforms [1] [6].
This compound belongs to the aminobenzonitrile chemical family, characterized by a benzene core substituted with both nitrile and amino functional groups. Key structural analogues include:
Table 2: Analogues and Distinguishing Features
| Compound | Molecular Formula | Key Structural Difference |
|---|---|---|
| 3,4-Diaminobenzonitrile | C₇H₇N₃ | Amino at C3/C4 (no alkyl chain) |
| 4-(tert-Butylamino)-3-aminobenzonitrile | C₁₁H₁₅N₃ | Bulkier tert-butyl group at C4 |
| 4-Isopropyl-3-aminobenzonitrile | C₁₀H₁₂N₂ | Isopropyl direct attachment (no N) |
These analogues exhibit distinct physicochemical properties due to electronic (e.g., electron-donating alkylamino groups) and steric (e.g., branched chains) variations. For example, replacing isopropylamino with amino reduces steric hindrance and alters hydrogen-bonding capacity, while tert-butyl substitution increases lipophilicity [5] [6].
The compound is uniquely identified by CAS Registry Number 355022-20-7, a universal identifier for chemical substances across regulatory and commercial databases [1] [2] [5]. Its molecular formula C₁₀H₁₃N₃ decomposes into the following compositional features:
Table 3: Molecular Formula Breakdown
| Component | Atom Count | Bonding Environment |
|---|---|---|
| Aromatic carbons | 6 | sp²-hybridized (benzene ring) |
| Nitrile group | C₁N₁ | Triple bond (C≡N) |
| Primary amine (–NH₂) | N₁H₂ | C₃–NH₂ (σ-bonds) |
| Secondary amine | N₁H₁ | C₄–NH–CH(CH₃)₂ (σ-bond) |
| Isopropyl group | C₃H₇ | –CH(CH₃)₂ (two σ-framed methyls) |
The molecular weight is 175.23 g/mol, calculated from standard atomic masses (C: 12.01, H: 1.008, N: 14.01). This formula distinguishes it from the isomeric 4-isopropyl-3-aminobenzonitrile (C₁₀H₁₂N₂), which lacks the secondary amine nitrogen [1] [5] [6].
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: